

3,5-Diphenyl-1,2,4-oxadiazole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376

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An In-depth Technical Guide to 3,5-Diphenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic aromatic organic compound that belongs to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile platform for developing therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3,5-Diphenyl-1,2,4-oxadiazole**.

Chemical Structure and Properties

The chemical identity and physicochemical properties of **3,5-Diphenyl-1,2,4-oxadiazole** are summarized below.

Chemical Identifiers

Property	Value
IUPAC Name	3,5-diphenyl-1,2,4-oxadiazole
CAS Number	888-71-1
Molecular Formula	C ₁₄ H ₁₀ N ₂ O
SMILES	<chem>c1ccc(cc1)c2nc(oc2n)c3ccccc3</chem>
InChI	InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H

Physicochemical Properties

Property	Value	Source
Molecular Weight	222.24 g/mol	--INVALID-LINK--
Melting Point	108-110 °C	--INVALID-LINK--
Boiling Point	Not available at standard pressure.	
Solubility	Generally soluble in chlorinated solvents like chloroform and dichloromethane, and moderately soluble in alcohols like ethanol. Insoluble in water.	Inferred from synthetic procedures.
LogP	3.73	--INVALID-LINK--

Spectral Data

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.80	d	7.8	2H	Aromatic
8.76	d	6.0	2H	Aromatic
8.18	t	7.8	1H	Aromatic
8.13	t	7.8	2H	Aromatic
8.10	d	6.0	3H	Aromatic
Solvent: CDCl ₃ , Frequency: 600.00 MHz[1]				

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
175.7	C5 of oxadiazole
168.9	C3 of oxadiazole
132.7	Aromatic C
131.2	Aromatic C
129.1	Aromatic C
128.8	Aromatic C
128.1	Aromatic C
127.5	Aromatic C
126.9	Aromatic C
124.3	Aromatic C
Solvent: CDCl ₃ , Frequency: 150.0 MHz[1]	

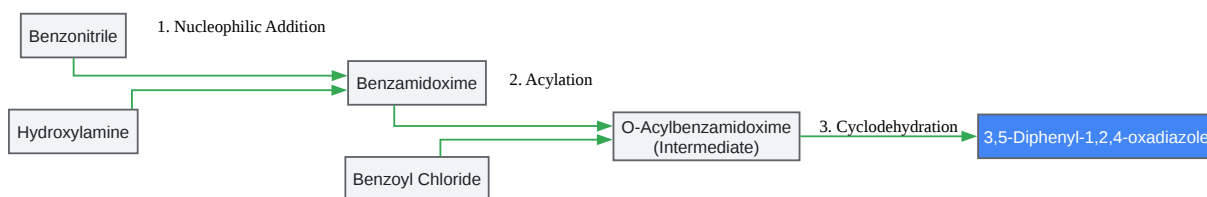
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1612	C=N stretching
1600-1390	Aromatic C=C stretching
735	C-H out-of-plane bending
695	C-H out-of-plane bending
Technique: KBr pellet[1]	

Synthesis and Reactions

Synthetic Pathway

The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the "amidoxime route". This involves the acylation of a benzamidoxime with benzoyl chloride, followed by a cyclodehydration reaction.



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Synthesis of **3,5-Diphenyl-1,2,4-oxadiazole** via the amidoxime route.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

This protocol is based on the general method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.

Step 1: Synthesis of Benzamidoxime from Benzonitrile

- To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium carbonate (0.6 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add benzonitrile (1.0 eq) to the reaction mixture.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and filter to remove inorganic salts.
- Evaporate the solvent under reduced pressure to obtain crude benzamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of **3,5-Diphenyl-1,2,4-oxadiazole**

- Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.
- Upon completion, quench the reaction by adding water.
- If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using pyridine, neutralize with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
- The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **3,5-Diphenyl-1,2,4-oxadiazole** as a solid.^[1]

Chemical Reactivity

The 1,2,4-oxadiazole ring exhibits a unique reactivity profile:

- **Stability:** The ring is generally stable to many reagents but can be cleaved under certain reductive or strong acidic/basic conditions.
- **Electrophilic Substitution:** The ring is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.^[2]
- **Nucleophilic Attack:** The C3 and C5 positions are susceptible to nucleophilic attack, which can lead to ring-opening.^[2]
- **Reduction:** The weak O-N bond is susceptible to cleavage by catalytic hydrogenation (e.g., using Pd/C), which typically yields amidines.
- **Rearrangements:** Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.^{[3][4]}

Applications in Drug Development

While **3,5-Diphenyl-1,2,4-oxadiazole** itself is primarily a research chemical, its derivatives have shown significant promise in drug discovery.

Sphingosine-1-Phosphate 1 (S1P₁) Receptor Agonism

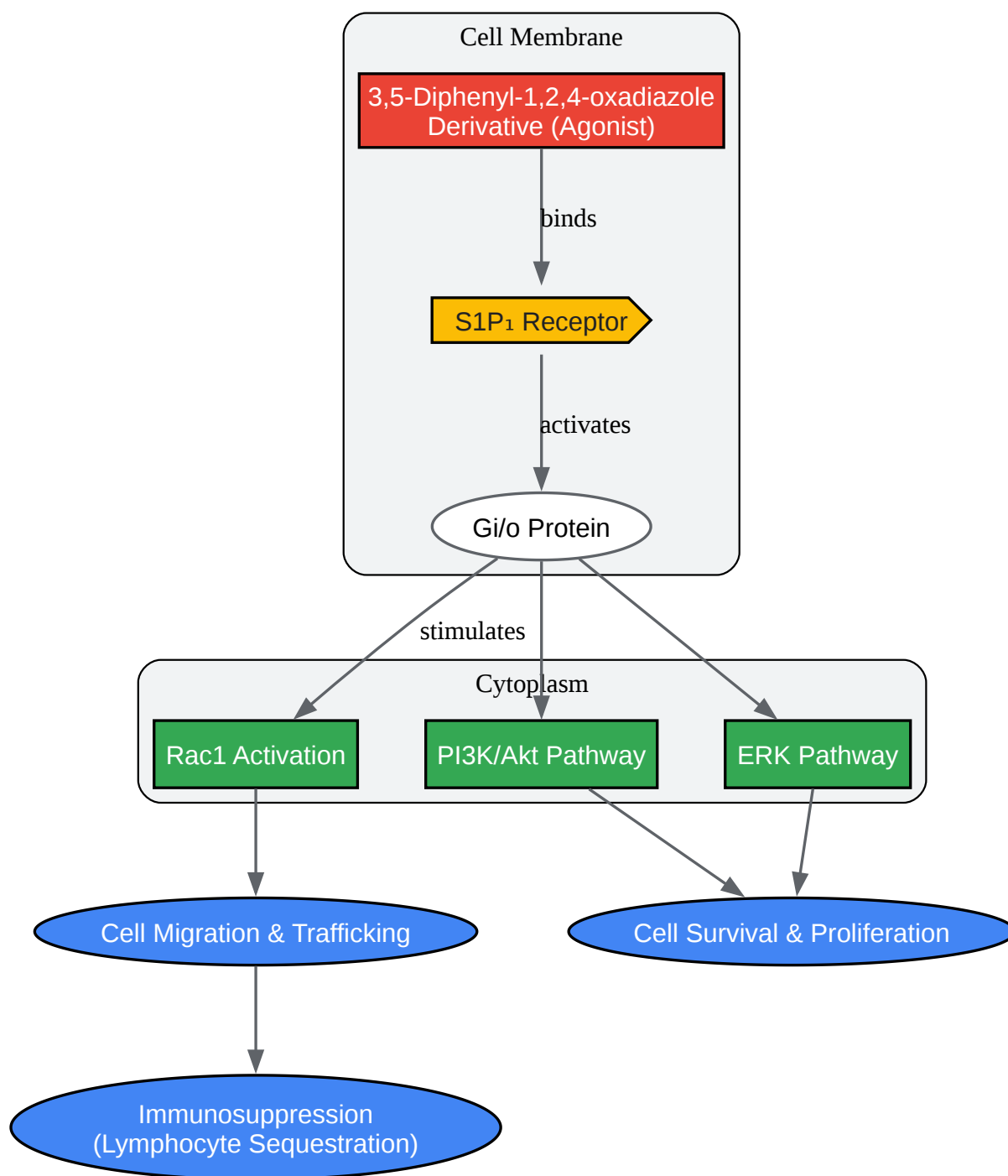
A notable application of the **3,5-diphenyl-1,2,4-oxadiazole** scaffold is in the development of potent and selective agonists for the Sphingosine-1-Phosphate 1 (S1P₁) receptor. S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes from lymphoid organs. Agonism of S1P₁ leads to the internalization of the receptor, preventing lymphocytes from exiting the lymph nodes, thereby producing a peripheral lymphopenia and conferring an immunosuppressive effect.

Derivatives of **3,5-diphenyl-1,2,4-oxadiazole** have been identified as highly potent S1P₁ agonists with excellent selectivity over other S1P receptor subtypes (S1P₂ and S1P₃). This selectivity is critical, as agonism at other S1P receptors is associated with undesirable side effects. The efficacy of these compounds in preclinical models, such as rat skin transplant

models, highlights their potential for the treatment of autoimmune diseases and in preventing organ transplant rejection.

S1P₁ Signaling Pathway

The activation of the S1P₁ receptor by an agonist initiates a downstream signaling cascade.



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Simplified S1P₁ receptor signaling pathway initiated by an agonist.

Upon agonist binding, the S1P₁ receptor couples primarily to the Gi/o family of G proteins.[5] This activation leads to the stimulation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which are involved in cell survival and proliferation.[6] Crucially for its immunological role, S1P₁ activation also stimulates Rac1, a small GTPase that is essential for regulating cell migration and cytoskeletal dynamics, thereby controlling lymphocyte egress from lymphoid tissues.[6][7]

Conclusion

3,5-Diphenyl-1,2,4-oxadiazole is a valuable scaffold in chemical and pharmaceutical research. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic potential of its derivatives, particularly as S1P₁ receptor agonists, make it a compound of high interest. This guide provides the foundational technical information required for researchers to explore and leverage the properties of this versatile heterocyclic system in the pursuit of novel therapeutic agents.

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- To cite this document: BenchChem. [3,5-Diphenyl-1,2,4-oxadiazole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b189376#3-5-diphenyl-1-2-4-oxadiazole-chemical-structure-and-properties>]

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